9,10-Dihydrophenanthrene-3,9-dicarbonitrile
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Overview
Description
9,10-Dihydrophenanthrene-3,9-dicarbonitrile is an organic compound that belongs to the class of dihydrophenanthrenes This compound is characterized by its unique structure, which includes two nitrile groups attached to the phenanthrene core
Preparation Methods
The synthesis of 9,10-Dihydrophenanthrene-3,9-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of phenanthrene with suitable nitrile-containing reagents under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity. detailed industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
9,10-Dihydrophenanthrene-3,9-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dihydrophenanthrene-3,9-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Derivatives of this compound have shown potential as inhibitors of certain enzymes, making them useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 9,10-Dihydrophenanthrene-3,9-dicarbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the 3CLpro enzyme, which is crucial for the replication of SARS-CoV-2 . The inhibition occurs through non-covalent interactions, disrupting the enzyme’s function and thereby hindering viral replication.
Comparison with Similar Compounds
9,10-Dihydrophenanthrene-3,9-dicarbonitrile can be compared with other similar compounds such as:
9,10-Dihydrophenanthrene: Lacks the nitrile groups and has different reactivity and applications.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains oxo and carboxylic acid groups, used in bioorthogonal reactions.
3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles: These compounds have additional functional groups that confer unique properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
61469-70-3 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9,10-dihydrophenanthrene-3,9-dicarbonitrile |
InChI |
InChI=1S/C16H10N2/c17-9-11-5-6-12-8-13(10-18)14-3-1-2-4-15(14)16(12)7-11/h1-7,13H,8H2 |
InChI Key |
XLVKIFNVGBXODO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=C1C=CC(=C3)C#N)C#N |
Origin of Product |
United States |
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